Norgestimate-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

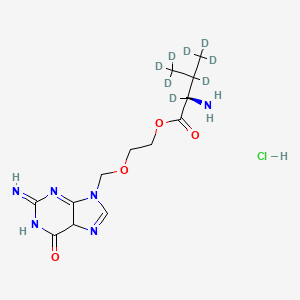

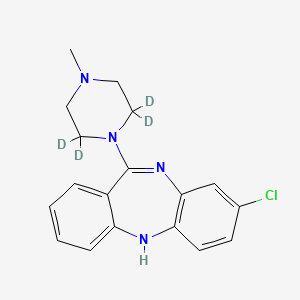

Labelled Norgestimate, which is a form of progesterone used with estradiol to treat the symptoms of menopause.

Aplicaciones Científicas De Investigación

Pharmacokinetic Profile

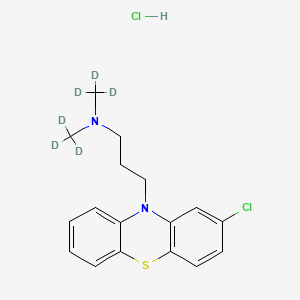

Norgestimate-d6, primarily studied through its metabolite norelgestromin, exhibits an excellent pharmacokinetic profile. This is demonstrated by the consistent and efficacious serum hormone concentrations under varying conditions. The pharmacokinetics of norelgestromin and ethinyl estradiol (EE), delivered by the contraceptive patch, show that the absorption is proportional to patch size, maintaining serum concentrations within a specific range even under different conditions like heat, humidity, exercise, and cool-water immersion. The pharmacokinetics are not significantly affected by factors such as the location of patch application or coadministration with certain drugs like tetracycline (Abrams et al., 2002).

Cardiovascular Safety Profile

Norgestimate (NGM) is recognized for its mild estrogenic activity paired with anti-mineralocorticoid and anti-androgenic properties, contributing to its cardiovascular safety profile. NGM modulates the power of ethinyl-estradiol on thromboembolic risk and is associated with the lowest risk of venous thromboembolism (VTE) among different combined hormonal contraceptives (CHCs). NGM's peripheral anti-androgenic activity, demonstrated by impacts on lipid and glucose metabolism, makes it a preferable choice over more androgenic progestins (Grandi et al., 2021).

Metabolic and Lipid Effects

Clinical studies have highlighted the favorable metabolic and lipid effects of norgestimate. A triphasic preparation of norgestimate and ethinyl estradiol (Ortho TriCyclen®, Tri‐Cilest®) showed significant increases in serum levels of high-density lipoprotein cholesterol (HDL-C) and reductions in the ratio of low-density lipoprotein cholesterol to HDL-C over a 2-year period. There were no clinically significant changes in fasting blood glucose levels, insulin levels, or values for glycosylated hemoglobin, indicating a selective and minimally androgenic nature of this oral contraceptive agent (Burkman et al., 1992).

Application in Hormonal Replacement Therapy (HRT)

Norgestimate has shown versatility, extending its application to hormonal replacement therapy (HRT). In HRT, norgestimate's swift conversion to its main metabolite, norelgestromin, carries the progestogenic properties. This regimen treats vasomotor symptoms, protects the endometrium from hyperproliferation, and is associated with a favorable lipid profile. NGM's low androgenic impact does not interfere with the positive metabolic actions of estrogens, making it suitable for medical use from adolescence through the reproductive years to menopause (Henzl, 2001).

Propiedades

Número CAS |

263194-12-2 |

|---|---|

Fórmula molecular |

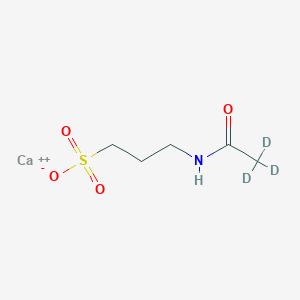

C23H25NO3D6 |

Peso molecular |

375.54 |

Apariencia |

Off-White Solid |

melting_point |

60-65˚C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

35189-28-7 (unlabelled) |

Sinónimos |

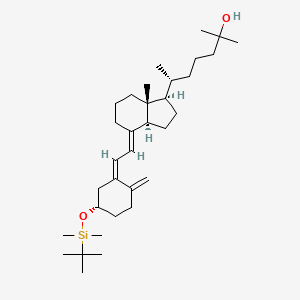

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-Oxime-d6; Dexnorgestrel Acetime-d6 |

Etiqueta |

Norgestimate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.